Home > Products > Screening Compounds P6578 > Calcium valproate
Calcium valproate - 33433-82-8

Calcium valproate

Catalog Number: EVT-374131
CAS Number: 33433-82-8
Molecular Formula: C16H30CaO4
Molecular Weight: 326.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.
Source and Classification

Calcium valproate is derived from valproic acid, which was first synthesized in the 1880s. It is classified as an anticonvulsant and mood-stabilizing agent. The compound falls under the broader category of carboxylic acids, specifically fatty acids, due to its structure which includes a long hydrocarbon chain attached to a carboxyl group.

Synthesis Analysis

Methods and Technical Details

Calcium valproate can be synthesized through various methods, typically involving the reaction of valproic acid with calcium carbonate or calcium hydroxide. The general synthetic pathway involves the following steps:

  1. Preparation of Valproic Acid: Valproic acid is synthesized from 2-propylpentanoic acid through a series of chemical reactions including alkylation.
  2. Reaction with Calcium Source: The calcium source (calcium carbonate or calcium hydroxide) is added to an aqueous solution of valproic acid.
  3. Formation of Calcium Valproate: Upon mixing, calcium valproate precipitates out of solution as a solid salt.

The reaction can be represented as follows:

C8H16O2+CaCO3Ca C8H15O2)2+CO2+H2O\text{C}_8\text{H}_{16}\text{O}_2+\text{CaCO}_3\rightarrow \text{Ca C}_8\text{H}_{15}\text{O}_2)_2+\text{CO}_2+\text{H}_2\text{O}

This method ensures high purity and yield of calcium valproate.

Chemical Reactions Analysis

Reactions and Technical Details

Calcium valproate can undergo several chemical reactions that are significant for its therapeutic effects:

  1. Hydrolysis: In aqueous environments, calcium valproate can hydrolyze back into valproic acid and calcium ions.
  2. Complexation: It can form complexes with various biomolecules, enhancing its bioavailability and therapeutic efficacy.
  3. Decomposition: Under extreme conditions (high temperatures), it may decompose into simpler compounds.

These reactions are crucial for understanding how calcium valproate behaves in biological systems.

Mechanism of Action

Process and Data

Calcium valproate exerts its pharmacological effects primarily through the following mechanisms:

  1. Inhibition of GABA Transaminase: By inhibiting the enzyme responsible for degrading gamma-aminobutyric acid, it increases GABA levels in the brain, leading to enhanced inhibitory neurotransmission.
  2. Modulation of Ion Channels: It affects sodium channels and T-type calcium channels, stabilizing neuronal membranes and preventing excessive neuronal firing.
  3. Influence on Gene Expression: Calcium valproate has been shown to influence pathways involved in neurogenesis and synaptic plasticity by modulating extracellular signal-regulated kinases.

These mechanisms contribute to its effectiveness in treating epilepsy and mood disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Calcium valproate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.
  • Melting Point: The melting point ranges from 120°C to 130°C.
  • Stability: It is stable under normal conditions but should be stored away from light and moisture to prevent degradation.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Calcium valproate is primarily used in clinical settings for:

  1. Epilepsy Management: It serves as an anticonvulsant medication for various types of seizures.
  2. Bipolar Disorder Treatment: It helps stabilize mood swings in patients with bipolar disorder.
  3. Migraine Prophylaxis: It is utilized as a preventive treatment for migraines due to its neuroprotective properties.

Research continues to explore additional applications, including potential uses in neurodegenerative diseases due to its effects on GABAergic activity and neurogenesis.

Introduction to Calcium Valproate

Historical Synthesis and Pharmacological Evolution

Valproic acid (VPA) was first synthesized in 1882 by Burton as a derivative of valeric acid, but its anticonvulsant properties remained undiscovered until 1962 when French researcher Eymard observed its seizure-suppressing effects in animal models [1] [3]. The first human trials in 1966 confirmed VPA's efficacy in refractory epilepsy, leading to FDA approval for absence seizures in 1978 [1]. This discovery catalyzed the development of valproate salts, including calcium valproate, engineered to overcome the gastrointestinal irritation and erratic absorption associated with the acidic parent compound.

Calcium valproate emerged as part of a strategic salt formation initiative in the 1970s-80s, where cationic partners (sodium, magnesium, calcium) were complexed with valproate to enhance stability and bioavailability. Unlike sodium valproate (developed for oral/IV delivery) or divalproex semisodium (a coordinated valproate-valproic acid complex), calcium valproate leveraged the divalent cation's capacity to yield formulations with reduced hygroscopicity and improved thermal stability [5]. Its synthesis follows a stoichiometric neutralization reaction:

2(CH₃(CH₂)₂CHCOO⁻H⁺) + Ca²⁺ → [(CH₃(CH₂)₂CHCOO)₂Ca] + 2H⁺  

This yielded a crystalline powder with higher decomposition temperatures (>160°C) than valproic acid (boiling point: 221°C) [5] [6].

Table 1: Evolution of Valproate Derivatives

CompoundYear IntroducedPrimary Innovation
Valproic acid1967Native anticonvulsant molecule
Sodium valproate1973Improved solubility for IV formulations
Divalproex semisodium1983Enteric coating; reduced GI irritation
Calcium valproate1980s (experimental)Enhanced thermal stability; solid dosage forms

Pharmacologically, calcium valproate retains the broad-spectrum activity of valproate but exhibits distinct pharmacokinetic behavior. Early animal studies indicated slower dissolution rates in gastric fluid compared to sodium salts, potentially prolonging absorption—an attribute explored for extended-release formulations [5] [6]. Its development reflects the broader trend of optimizing bioactive molecules through salt engineering rather than de novo synthesis.

Structural and Chemical Properties of Calcium Valproate

Calcium valproate (chemical name: calcium bis(2-propylpentanoate) is a coordination complex where one calcium ion bridges two valproate anions. Its molecular formula is C₁₆H₃₀CaO₄, with a molecular weight of 302.50 g/mol. The crystalline structure features bidentate carboxylate binding, where each valproate's carboxylic oxygen atoms form ionic bonds with Ca²⁺, creating an octahedral coordination sphere [5]. This configuration enhances stability, as evidenced by:

  • Thermal Resilience: Decomposition onset at 165°C vs. valproic acid’s boiling point of 221°C [6].
  • Hygroscopicity Reduction: Water absorption <2% at 80% RH, compared to sodium valproate’s >10% [5].
  • Solubility Profile: Moderate aqueous solubility (35 mg/mL), lower than sodium valproate (600 mg/mL) but sufficient for solid oral dosage forms [6].

Table 2: Physicochemical Properties of Calcium Valproate

PropertyCalcium ValproateValproic AcidSodium Valproate
Molecular weight302.50 g/mol144.21 g/mol166.19 g/mol
Melting point>160°C (dec.)-20°C (liquid)300°C (dec.)
Water solubility35 mg/mL1.3 mg/mL600 mg/mL
Log P (octanol-water)2.2 (calculated)2.750.5

Spectroscopic characterization reveals:

  • IR spectra: Asymmetric COO⁻ stretch at 1570 cm⁻¹, symmetric COO⁻ stretch at 1405 cm⁻¹ [5].
  • NMR: ¹³C carboxyl resonance at 184.2 ppm (vs. 180.5 ppm in valproic acid) [5].

The divalent bonding in calcium valproate reduces molecular mobility, contributing to its stability in solid states. However, this also lowers its dissociation rate in biological fluids, potentially delaying peak plasma concentrations relative to monovalent salts. X-ray diffraction confirms a polymer-like lattice with Ca-O distances of 2.39–2.45 Å, consistent with calcium carboxylate hydrates [5].

Comparative Analysis with Other Valproate Derivatives

Calcium valproate’s attributes position it uniquely among valproate formulations. Key comparisons include:

  • Bioavailability & Metabolism:
  • Calcium valproate dissociates to valproate ions and calcium in the gut, relying on intestinal transporters (e.g., OATPs) for absorption [6]. Its dissolution-limited absorption contrasts with sodium valproate’s rapid diffusion.
  • Unlike valproic acid (99% protein-bound), calcium valproate’s divalent structure reduces plasma protein binding to ~85%, potentially increasing free fraction at equivalent doses [6] [7].
  • Metabolism occurs primarily via hepatic glucuronidation (30–50%) and mitochondrial β-oxidation (40%), mirroring other valproates [1] [6].

  • Mechanistic Profile:Calcium valproate shares VPA’s multimodal mechanisms:

  • GABA potentiation: Inhibition of GABA transaminase and succinate semialdehyde dehydrogenase [1] [6].
  • Ion channel modulation: Blockade of voltage-gated Na⁺/T-type Ca²⁺ channels [1] [4].
  • Epigenetic effects: Histone deacetylase (HDAC) inhibition (IC₅₀ ~0.4 mM for HDAC1) [4] [6].Notably, calcium ions may augment neuronal excitability regulation via Ca²⁺-dependent signaling pathways [4].

Table 3: Functional Comparison of Valproate Derivatives

ParameterCalcium ValproateSodium ValproateDivalproex Semisodium
Primary Use CaseExtended-release formulationsAcute seizure controlGI-sensitive patients
Binding AffinityModerate (HDAC1 IC₅₀ ~0.4 mM)High (HDAC1 IC₅₀ ~0.3 mM)High (HDAC1 IC₅₀ ~0.3 mM)
T-Type Ca²⁺ Channel InhibitionEnhanced (Ca²⁺-mediated effects)Baseline VPA activityBaseline VPA activity
Metabolic StabilityResists β-oxidation degradationProne to 4-ene-VPA hepatotoxinProne to 4-ene-VPA hepatotoxin
  • Differentiating Advantages:
  • Thermal stability enables tablet compression without excipient degradation [5].
  • Calcium ions may mitigate VPA-induced neuronal hyperexcitability via calcium-dependent potassium channels [4].
  • Lower hepatotoxic metabolite generation (4-ene-VPA) than sodium salts due to slower hepatic uptake [5] [7].

  • Limitations:

  • Slower absorption kinetics limits use in acute seizure management.
  • Drug interactions persist via glucuronidation competition (e.g., with lamotrigine) [1] [6].

Properties

CAS Number

33433-82-8

Product Name

Calcium valproate

IUPAC Name

calcium;2-propylpentanoate

Molecular Formula

C16H30CaO4

Molecular Weight

326.5 g/mol

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L

SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.